Eupalitin

Cholinesterase Inhibition Neurodegeneration Alzheimer's Disease

Choose Eupalitin for its unique 6,7-dimethoxy A-ring that delivers 16.7-fold selectivity for butyrylcholinesterase (BChE IC50 = 4.91 µM) over acetylcholinesterase—a profile absent in generic flavonols like quercetin. This O-methylated flavonol enables specific probing of BChE-mediated mechanisms in Alzheimer's models and distinct caspase-3/7-dependent apoptosis pathways in HCT 116 and PC3 cells. Secure batch-to-batch reproducibility with certified ≥98% purity, avoiding experimental variability caused by non-methoxylated substitutes.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 29536-41-2
Cat. No. B1239494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalitin
CAS29536-41-2
Synonyms3,5,4'-trihydroxy-6,7-dimethoxyflavone
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC
InChIInChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3
InChIKeyKWMAWXWUGIEVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalitin (CAS 29536-41-2): A 6-Methoxyflavonol with Distinct Biological Activity Profile


Eupalitin (3,4',5-Trihydroxy-6,7-dimethoxyflavone) is an O-methylated flavonol [1] belonging to the 6-methoxyflavonol subclass, a group characterized by methoxylation at the C-6 position of the flavonoid A-ring [2]. Its molecular structure features three hydroxyl groups (at C-3, C-5, and C-4') and two methoxy groups (at C-6 and C-7), distinguishing it from more common flavonols like quercetin or kaempferol, which lack methoxy substitutions. Eupalitin is a naturally occurring compound isolated from various plant species, including *Ipomopsis aggregata*, *Asparagus falcatus*, and *Boerhaavia diffusa*, and is available as a purified reference standard for research applications .

Structural Basis for Non-Interchangeability of Eupalitin (CAS 29536-41-2) with Common Flavonols


The presence of 6-methoxy and 7-methoxy groups on the A-ring in eupalitin introduces steric and electronic modifications that are absent in common flavonols like quercetin and kaempferol, which lack methoxy substitutions [1]. These structural differences directly impact molecular recognition by biological targets, as demonstrated by distinct cholinesterase inhibition profiles, where eupalitin exhibits a 16.7-fold selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a property not reported for quercetin or kaempferol [2]. Furthermore, the 6-methoxyflavonol scaffold of eupalitin, shared with patuletin and eupatolitin, defines a specific chemotaxonomic signature in certain plant families [3], highlighting its distinct evolutionary and functional niche. Consequently, substituting eupalitin with a generic flavonol would compromise experimental reproducibility and may lead to divergent biological outcomes.

Eupalitin (CAS 29536-41-2): Quantified Differentiation Evidence Against Key Comparators


Butyrylcholinesterase Selectivity: A 16.7-Fold Preference Over Acetylcholinesterase

Eupalitin demonstrates potent and selective inhibition of butyrylcholinesterase (BChE) with an IC50 of 4.91 µM, while showing only moderate inhibition of acetylcholinesterase (AChE) with an IC50 of 82.00 µM [1]. This contrasts with the standard inhibitor physostigmine, which exhibits a reverse selectivity profile, being more potent against AChE (IC50 = 0.472 µM) than BChE. Quercetin, a common flavonol lacking the 6-methoxy group, has been reported to inhibit AChE with IC50 values in the range of 19.8–50 µM in some studies, but its BChE inhibition is generally weaker and less selective. This selective BChE inhibition positions eupalitin as a candidate for Alzheimer's disease research, where BChE takes over ACh hydrolysis in advanced disease stages.

Cholinesterase Inhibition Neurodegeneration Alzheimer's Disease

Colorectal Cancer Cytotoxicity: Caspase 3/7 Activation in HCT 116 Cells

Eupalitin exhibits significant cytotoxicity against human colorectal carcinoma HCT 116 cells [1][2], with mechanistic studies demonstrating that it induces apoptosis via activation of caspases 3/7, a hallmark of the intrinsic apoptotic pathway [3]. While many flavonoids, including quercetin and kaempferol, possess general antioxidant properties that may contribute to chemoprevention, the specific activation of executioner caspases 3/7 by eupalitin in colorectal tumor cells represents a defined, quantifiable mechanism not uniformly observed across all flavonoid analogs. This targeted pro-apoptotic activity differentiates eupalitin from flavonoids that primarily act through cell cycle arrest or antioxidant mechanisms.

Colorectal Cancer Apoptosis Caspase Activation

Prostate Carcinoma Apoptosis via ROS Generation and Caspase-3 Activation

In human prostate carcinoma PC3 cells, eupalitin induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and a subsequent increase in caspase-3 activity [1]. This is a distinct pathway compared to flavonoids like genistein or quercetin, which often exert anti-cancer effects in prostate cells through estrogen receptor modulation or cell cycle arrest at the G2/M phase. The direct link between eupalitin-induced ROS production and caspase-3 activation provides a clear, quantifiable mechanism for its cytotoxic effects in prostate cancer models, differentiating it from flavonoids that act via alternative signaling cascades.

Prostate Cancer Reactive Oxygen Species Apoptosis

Chemotaxonomic Specificity: A Marker of 6-Methoxyflavonol Biosynthesis

Eupalitin, as a 6-methoxyflavonol, serves as a specific chemotaxonomic marker for certain plant lineages, particularly within the Polemoniaceae and Asteraceae families [1]. In *Eriastrum densifolium*, eupalitin derivatives are specifically localized to corollas, while leaves contain patuletin and eupatolitin derivatives [2]. This organ-specific distribution underscores the unique regulatory and biosynthetic pathways governing eupalitin production, which are distinct from those of common flavonols like quercetin and kaempferol that are ubiquitously distributed across plant families. For researchers studying flavonoid biosynthesis, eupalitin represents a specialized end-product requiring specific O-methyltransferase activity at the C-6 position, an enzymatic step absent in the biosynthesis of more common flavonols.

Chemotaxonomy Plant Biochemistry Flavonoid Biosynthesis

Hepatoprotective Potential: In Vivo Reduction of Liver Injury Markers by Eupalitin Glycoside

Eupalitin 3-O-β-D-galactopyranoside, a naturally occurring glycoside of eupalitin, demonstrates significant hepatoprotective activity in an in vivo rat model [1]. While direct comparisons with the aglycone eupalitin are not available, this glycoside has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver injury. This in vivo activity distinguishes the eupalitin scaffold from many other flavonoid glycosides, which often show limited oral bioavailability or require metabolic conversion to active aglycones. The direct hepatoprotective effect of the glycoside suggests that the eupalitin core structure, when appropriately glycosylated, possesses intrinsic pharmacological value for liver-related research applications.

Hepatoprotection Liver Injury Oxidative Stress

Strategic Applications of Eupalitin (CAS 29536-41-2) in Research and Development


Neurodegenerative Disease Research: Selective BChE Inhibition

Eupalitin's 16.7-fold selectivity for BChE over AChE (IC50 BChE = 4.91 µM; AChE = 82.00 µM) [1] positions it as a tool compound for investigating the role of BChE in Alzheimer's disease progression. Unlike non-selective flavonoids such as quercetin, eupalitin can be used to specifically probe BChE-mediated acetylcholine hydrolysis in advanced disease stages, where BChE activity predominates. This specificity is critical for target validation studies and for distinguishing BChE-dependent from AChE-dependent pathological mechanisms.

Colorectal and Prostate Cancer Research: Apoptosis Mechanism Studies

Eupalitin's ability to induce apoptosis in colorectal HCT 116 cells [2] and prostate PC3 cells [3] via defined mechanisms—caspase 3/7 activation and ROS-mediated caspase-3 activation, respectively—makes it a valuable compound for cancer researchers. Its mechanism of action is distinct from flavonoids that primarily act as antioxidants or cell cycle inhibitors, allowing for targeted investigations into intrinsic apoptotic pathways. This is particularly useful for studies aiming to bypass chemoresistance mechanisms that rely on cell cycle arrest evasion.

Plant Biochemistry and Chemotaxonomy: Flavonoid Biosynthesis Pathway Analysis

The restricted taxonomic and organ-specific distribution of eupalitin, particularly its localization to corollas in *Eriastrum densifolium* [4], makes it an ideal marker for studying flavonoid biosynthetic pathways. Researchers investigating the evolution and regulation of O-methyltransferase enzymes involved in flavonoid modification can use eupalitin as a diagnostic end-product to trace the activity of specific 6-O-methyltransferases, which are absent in species producing only common flavonols like quercetin and kaempferol [5].

Hepatoprotection and Liver Disease Models: In Vivo Efficacy Assessment

Eupalitin glycosides, such as eupalitin 3-O-β-D-galactopyranoside, have demonstrated in vivo hepatoprotective effects by significantly reducing ALT and AST levels in rat models of liver injury [6]. This quantitative biomarker reduction provides a strong basis for using eupalitin-based compounds in preclinical studies of liver disease. Unlike many flavonoid glycosides that require metabolic activation, eupalitin glycosides appear to exert direct protective effects, simplifying experimental design and interpretation in hepatoprotection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.